N-(4-Bromophenyl)-N'-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea
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Overview
Description
N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea is a synthetic organic compound that features a bromophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea typically involves the reaction of 4-bromoaniline with an appropriate isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea
- N-(4-Fluorophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea
- N-(4-Methylphenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea
Uniqueness
N-(4-Bromophenyl)-N’-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.
Properties
CAS No. |
61656-39-1 |
---|---|
Molecular Formula |
C17H14BrN3O2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea |
InChI |
InChI=1S/C17H14BrN3O2/c18-13-6-8-14(9-7-13)20-17(22)19-11-15-10-16(21-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,22) |
InChI Key |
CCZXLSWXXKZDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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